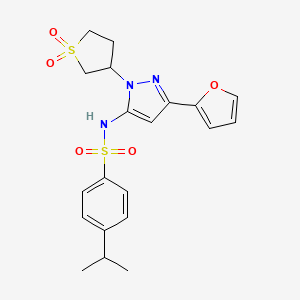
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide” is a chemical compound with the molecular formula C17H17N3O5S2 . It is a versatile chemical with potential applications in various scientific research fields.
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C17H17N3O5S2. It contains elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur . The exact arrangement of these atoms in space defines the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. This includes properties such as solubility, melting point, boiling point, and reactivity. Unfortunately, specific physical and chemical properties for this compound are not provided in the available resources .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of sulfonamide derivatives, including those with pyrazole and tetrahydrothiophene motifs, are crucial for understanding their chemical properties and potential as therapeutic agents. For example, the study by Küçükgüzel et al. (2013) outlines the synthesis of celecoxib derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, emphasizing the structural versatility of sulfonamide-based compounds in drug development (Küçükgüzel et al., 2013).
Anticancer and Antimicrobial Properties
The development of novel compounds with anticancer and antimicrobial properties is a significant area of research. For instance, novel pyrazoline derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial activities, demonstrating the potential of such compounds in treating various diseases and infections (Ravula et al., 2016).
Molecular Imaging and Detection
Compounds with pyrazoline and sulfonamide groups have been explored for their application in molecular imaging and detection. A novel pyrazoline-based fluorescent probe has been developed for detecting reduced glutathione, showcasing the utility of these compounds in biological and medical imaging applications (Wang et al., 2013).
Energetic Materials
The assembly of diverse N-O building blocks, including pyrazoline derivatives, has been investigated for the development of high-performance energetic materials. These studies highlight the potential of such compounds in creating materials with high density and excellent detonation properties (Zhang & Shreeve, 2014).
Antioxidant Agents
Catalytic synthesis studies have explored the antioxidant capabilities of chalcone derivatives, including those with pyrazole and furan components. These investigations reveal the compounds' potential in combating oxidative stress, further underscoring the diverse applications of sulfonamide derivatives in medicinal chemistry (Prabakaran et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-14(2)15-5-7-17(8-6-15)30(26,27)22-20-12-18(19-4-3-10-28-19)21-23(20)16-9-11-29(24,25)13-16/h3-8,10,12,14,16,22H,9,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOUGGWDKHRQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-5-(1,3-dimethylureidocarbonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2585813.png)
![5-{[4-(2-Carbamoyl-2-cyanoeth-1-en-1-yl)phenoxy]methyl}-3-methylfuran-2-carboxylic acid](/img/structure/B2585815.png)
![3-[3-(Trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2-butanone](/img/structure/B2585816.png)
![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2585817.png)

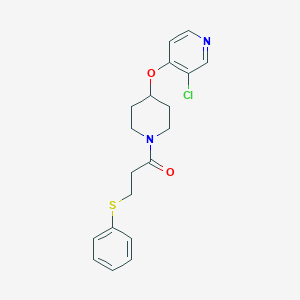
![5-((3-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585820.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2585823.png)
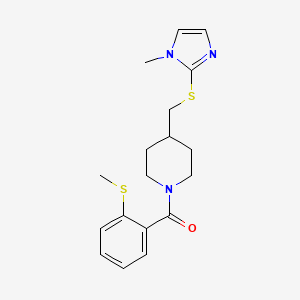

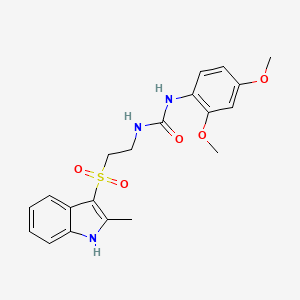
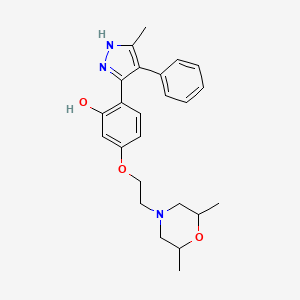
![3-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2585833.png)
![(E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2585834.png)